N-Fmoc-L-leucine 4-Nitrophenyl Ester
Description
Historical Context and Evolution of Active Ester Methodology in Peptide Bond Formation
The concept of activating the carboxyl group has been central to peptide synthesis from its early days. Initial methods included the acid chloride and azide (B81097) processes. berkeley.edu However, these methods had significant drawbacks, including the risk of side reactions and racemization—the loss of stereochemical integrity at the chiral alpha-carbon of the amino acid. rsc.orgacs.org
A major breakthrough came in the 1950s with the development of the active ester methodology, pioneered by Miklos Bodanszky. In 1955, Bodanszky introduced the use of nitrophenyl esters for peptide bond formation, demonstrating that these compounds offered a balance of reactivity and stability. rsc.orgthieme-connect.com This approach involves converting the carboxylic acid of an N-protected amino acid into an ester with an electron-withdrawing group, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino group of another amino acid. pageplace.de
Initially, active esters were expected to be highly advantageous for the then-emerging solid-phase peptide synthesis (SPPS), as they are well-defined, stable intermediates that could potentially reduce side reactions. nih.gov However, their reaction rates were often considered too slow for the rapid, automated synthesis protocols that became popular. nih.gov Despite this, the active ester principle saw a revival due to the discovery of more reactive esters and efficient catalysts for the ester-aminolysis reaction. nih.gov Over the years, a variety of activating groups have been developed, each with its own profile of reactivity and stability. researchgate.net
The Foundational Role of N-Protected Amino Acid Active Esters in Modern Peptide Chemistry
To build a peptide with a specific sequence, chemists must control which amino group reacts with which carboxyl group. If unprotected amino acids were used, they would polymerize randomly. chemrxiv.orgmasterorganicchemistry.com Therefore, a crucial strategy in peptide synthesis is the use of temporary protecting groups for the α-amino group of the "carboxyl component" (the amino acid to be activated). masterorganicchemistry.compeptide.com
The combination of N-α-protection and C-α-carboxyl activation forms the strategic backbone of modern peptide synthesis. chemrxiv.org Two of the most widely used N-protecting groups are tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc). peptide.com These protecting groups prevent the amine from acting as a nucleophile, ensuring that only the activated carboxyl group reacts. masterorganicchemistry.com After the peptide bond is formed, the N-protecting group is removed (deprotection) to reveal a new N-terminal amino group, ready for the next coupling cycle. masterorganicchemistry.com
N-protected amino acid active esters are therefore key intermediates. They are often stable, crystalline solids that can be purified and stored, providing a reliable and convenient way to introduce specific amino acid residues into a growing peptide chain with a reduced risk of side reactions compared to more powerful, less selective coupling reagents. sci-hub.st
Specific Significance of 4-Nitrophenyl Esters as Activating Groups in Peptide Synthesis
Among the various types of active esters, 4-nitrophenyl esters (ONp esters) hold a special place in the history and practice of peptide synthesis. rsc.orgthieme-connect.com Their utility stems from a well-calibrated level of reactivity. The 4-nitrophenyl group is sufficiently electron-withdrawing to activate the ester for aminolysis but is not so reactive as to promote significant side reactions, such as the formation of oxazolone (B7731731) intermediates which can lead to racemization. rsc.orgpublish.csiro.au
Key advantages of 4-nitrophenyl esters include:
Moderate Reactivity : They react efficiently with amino groups to form peptide bonds but are mild enough to minimize undesired side reactions with other functional groups in the amino acid side chains. sci-hub.st
Stability : Many N-protected amino acid 4-nitrophenyl esters are stable, crystalline compounds that can be isolated, purified, and stored, which is a significant practical advantage. sci-hub.strsc.org
Reaction Monitoring : The progress of the coupling reaction can be conveniently monitored. As the reaction proceeds, the leaving group, 4-nitrophenol (B140041) (p-nitrophenol), is released. This compound has a distinct yellow color and a strong UV absorbance, allowing for a simple spectrophotometric method to determine when the acylation is complete. rsc.org
Reduced Racemization : Compared to more highly activating methods, the use of 4-nitrophenyl esters generally results in less racemization, helping to preserve the stereochemical purity of the final peptide. publish.csiro.au
These properties made 4-nitrophenyl esters particularly valuable in both solution-phase synthesis and early solid-phase peptide synthesis. rsc.orgpageplace.de
| Active Ester Group | Abbreviation | Relative Reactivity | Key Features |
|---|---|---|---|
| 4-Nitrophenyl ester | -ONp | Moderate | Good stability, crystalline, allows for UV monitoring of reaction completion. rsc.orgrsc.org |
| Pentafluorophenyl ester | -OPfp | High | Highly reactive, good for sterically hindered couplings. |
| N-Hydroxysuccinimide ester | -OSu | High | Very reactive, but can be susceptible to hydrolysis. rsc.org |
| 2,4,5-Trichlorophenyl ester | -OTcp | Moderate-High | Historically significant, good reactivity. |
Positioning of N-Fmoc-L-leucine 4-Nitrophenyl Ester within Fmoc-Based Solid-Phase and Solution-Phase Peptide Synthesis Strategies
The compound this compound is a specific reagent that combines the features of Fmoc protection, the amino acid L-leucine, and 4-nitrophenyl ester activation. Leucine (B10760876) is a common hydrophobic amino acid. fengchengroup.com The Fmoc protecting group is the hallmark of one of the two dominant strategies in SPPS, favored for its removal under mild basic conditions (typically with piperidine), which are orthogonal to the acid-labile side-chain protecting groups. nih.govchempep.com
In Solid-Phase Peptide Synthesis (SPPS): In modern Fmoc-SPPS, the direct in-situ activation of Fmoc-amino acids using coupling reagents like DCC/HOBt or HBTU/HATU is the most common approach due to faster reaction times, which is critical for automated synthesizers. chempep.comuci.edu However, the use of pre-activated esters like this compound still has its place. It was demonstrated early on that p-nitrophenyl esters are indeed applicable to SPPS, contrary to initial reports. rsc.org They are particularly useful for introducing certain amino acids, such as asparagine and glutamine, where in-situ activation can cause dehydration of the side-chain amide. rsc.org Using an active ester can provide a single, clean product in these cases. While less common for routine incorporation of leucine, its use can be a strategy to minimize racemization, especially in sensitive sequences. peptide.com
In Solution-Phase Peptide Synthesis: this compound is well-suited for solution-phase synthesis, particularly for the synthesis of smaller peptide fragments. rsc.org In this strategy, the stability and defined reactivity of the active ester are highly advantageous. pageplace.de These fragments can then be joined together in a subsequent step, a strategy known as fragment condensation. The moderate reactivity of the 4-nitrophenyl ester helps to ensure clean coupling between valuable, pre-synthesized peptide fragments, minimizing side reactions that could compromise the final product. publish.csiro.aupageplace.de
| Property | Value |
|---|---|
| CAS Number | 71989-25-8 calpaclab.com |
| Molecular Formula | C27H26N2O6 calpaclab.com |
| Molecular Weight | 474.51 g/mol calpaclab.com |
| Appearance | White to off-white solid fengchengroup.com |
| Application | Building block in Fmoc-based peptide synthesis. chemimpex.com |
Structure
3D Structure
Properties
Molecular Formula |
C27H26N2O6 |
|---|---|
Molecular Weight |
474.5 g/mol |
IUPAC Name |
(4-nitrophenyl) 2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoate |
InChI |
InChI=1S/C27H26N2O6/c1-17(2)15-25(26(30)35-19-13-11-18(12-14-19)29(32)33)28-27(31)34-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-14,17,24-25H,15-16H2,1-2H3,(H,28,31) |
InChI Key |
MVEIXSDKRRSDPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Synthetic Methodologies for N Fmoc L Leucine 4 Nitrophenyl Ester
Direct Esterification Approaches for N-Fmoc-L-amino Acids
Direct esterification involves the reaction of N-protected L-leucine with 4-nitrophenol (B140041), typically facilitated by a coupling agent that activates the carboxylic acid.
A widely employed method for forming ester bonds is the carbodiimide-mediated approach, often referred to as Steglich esterification. This reaction utilizes a carbodiimide (B86325), such as N,N'-Dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid of N-Fmoc-L-leucine. The activated intermediate, an O-acylisourea, is highly reactive and susceptible to nucleophilic attack. interchim.franalis.com.my The addition of a catalyst, 4-(Dimethylamino)pyridine (DMAP), significantly accelerates the reaction. analis.com.my
The general mechanism involves the reaction of N-Fmoc-L-leucine with DCC to form the O-acylisourea intermediate. This intermediate then reacts with 4-nitrophenol to yield the desired N-Fmoc-L-leucine 4-nitrophenyl ester and N,N'-dicyclohexylurea (DCU) as a byproduct. analis.com.my The DCU is typically insoluble in common organic solvents and can be removed by filtration. analis.com.my
Table 1: Typical Reaction Components for Carbodiimide-Mediated Synthesis
| Component | Role |
|---|---|
| N-Fmoc-L-leucine | Starting amino acid derivative |
| 4-Nitrophenol | Alcohol for esterification |
| N,N'-Dicyclohexylcarbodiimide (DCC) | Coupling agent/activator |
| 4-(Dimethylamino)pyridine (DMAP) | Catalyst |
This interactive table summarizes the key reagents and their functions in the DCC/DMAP-mediated synthesis.
The mixed anhydride (B1165640) method is another effective strategy for the synthesis of active esters like this compound. researchgate.netthieme-connect.de This procedure involves two main steps: the formation of a mixed anhydride by reacting the N-protected amino acid with an alkyl chloroformate, followed by the reaction of this anhydride with the alcohol component. thieme-connect.degoogle.com
In this route, N-Fmoc-L-leucine is reacted with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine (NMM) at a low temperature (e.g., -15°C to -20°C). researchgate.netgoogle.com This forms a highly reactive mixed carbonic-carboxylic anhydride. Subsequently, 4-nitrophenol is added to the reaction mixture, which undergoes nucleophilic acyl substitution with the mixed anhydride to produce the final 4-nitrophenyl ester product. researchgate.net This method is valued for its rapid reaction rates and cost-effectiveness. researchgate.net
Table 2: Key Steps in the Mixed Anhydride Route
| Step | Description | Typical Reagents |
|---|---|---|
| 1. Activation | Formation of the mixed anhydride from the N-protected amino acid. | N-Fmoc-L-leucine, Isobutyl chloroformate, N-methylmorpholine (NMM) |
| 2. Condensation | Reaction of the mixed anhydride with the alcohol to form the ester. | 4-Nitrophenol |
This interactive table outlines the two primary stages of the mixed anhydride synthesis.
Strategies Involving Fluorenylmethyl Chloroformate (Fmoc-Cl) as a Precursor
An alternative strategy utilizes 9-fluorenylmethyl chloroformate (Fmoc-Cl) not just as a protecting group but also as a reagent for the direct synthesis of active esters. researchgate.netresearchgate.net This method can be particularly efficient, combining the protection and activation steps. Research has demonstrated that Fmoc-Cl is a useful reagent for preparing various active esters, including p-nitrophenyl esters, from the corresponding N-protected amino acids. researchgate.net
The synthesis can proceed by first preparing the L-leucine 4-nitrophenyl ester and then reacting it with Fmoc-Cl to protect the amino group. More integrated approaches have also been developed where Fmoc-Cl is used as a coupling agent itself. researchgate.net In such a method, the N-protected amino acid is activated by Fmoc-Cl to form a mixed anhydride, which then reacts with the nucleophile. researchgate.net This approach has been shown to produce peptides in good yields (70-95%) and is noted for being simple, rapid, and efficient. researchgate.net
Optimization of Reaction Conditions for Yield and Stereochemical Purity
Achieving high yield and maintaining the stereochemical integrity of the L-leucine center are paramount in the synthesis of this compound. google.com Optimization of various reaction parameters is crucial to minimize side reactions, such as racemization and the formation of byproducts. thieme-connect.debeilstein-journals.org
The choice of solvent significantly impacts reaction rate, solubility of reagents, and the suppression of side reactions. Anhydrous, non-polar aprotic solvents are generally preferred for these syntheses.
Dichloromethane (B109758) (DCM) : Commonly used in DCC-mediated couplings due to its excellent solvent properties for the reagents and its inert nature. analis.com.my
Tetrahydrofuran (B95107) (THF) : Often the solvent of choice for mixed anhydride preparations, as it supports the stability of the anhydride intermediate at low temperatures. thieme-connect.de
Acetonitrile (B52724) and Dimethylformamide (DMF) : In some cases, changing the solvent from DCM to more polar options like acetonitrile or DMF has been shown to improve reaction conversion. nih.gov
For purification, particularly crystallization, solvent systems like ethanol (B145695)/water have been employed to obtain N-Fmoc-L-leucine of high purity (>99%). google.com This step is critical for ensuring the final ester product is also of high quality.
Control of temperature is essential, especially to prevent racemization and decomposition of reactive intermediates.
Mixed Anhydride Synthesis : The activation step is typically carried out at low temperatures, around -15°C to -20°C, to ensure the stability of the mixed anhydride. researchgate.net The subsequent condensation reaction may be allowed to proceed at this temperature or slowly warm to room temperature.
Carbodiimide Synthesis : These reactions are often initiated at 0°C to control the initial exothermic reaction and then stirred at room temperature for several hours to ensure completion. analis.com.my For instance, a reaction might be stirred for 6 hours at a temperature below 10°C, followed by an additional 72 hours at room temperature. analis.com.my
Reaction times are optimized to maximize product formation while minimizing the potential for side reactions. Progress is typically monitored using techniques like Thin-Layer Chromatography (TLC) to determine the point of completion.
Table 3: Summary of Compounds Mentioned
| Compound Name | Abbreviation/Synonym |
|---|---|
| This compound | Fmoc-L-Leu-ONp |
| N-(9-Fluorenylmethoxycarbonyl)-L-leucine | N-Fmoc-L-leucine |
| 4-Nitrophenol | p-Nitrophenol |
| N,N'-Dicyclohexylcarbodiimide | DCC |
| 4-(Dimethylamino)pyridine | DMAP |
| N,N'-Dicyclohexylurea | DCU |
| Isobutyl chloroformate | - |
| N-Methylmorpholine | NMM |
| 9-Fluorenylmethyl chloroformate | Fmoc-Cl |
| Dichloromethane | DCM |
| Tetrahydrofuran | THF |
| Acetonitrile | - |
Stoichiometry of Reactants and Catalysts
The synthesis of this compound is a critical process for preparing this activated amino acid derivative for peptide synthesis. The most common and established method involves the esterification of N-Fmoc-L-leucine with 4-nitrophenol, facilitated by a coupling agent, typically a carbodiimide such as Dicyclohexylcarbodiimide (DCC). The stoichiometry of the reactants is pivotal for maximizing yield and purity while minimizing side reactions.
The reaction proceeds by the activation of the carboxyl group of N-Fmoc-L-leucine by DCC, which is then susceptible to nucleophilic attack by the hydroxyl group of 4-nitrophenol. A general and effective stoichiometric ratio involves a slight excess of the 4-nitrophenol to ensure the complete consumption of the more valuable Fmoc-amino acid. The use of DCC as a coupling agent is well-established for the manufacturing of active esters, though it results in the formation of a dicyclohexylurea (DCU) byproduct that must be removed during purification. bachem.com
A typical molar ratio for this synthesis is detailed in the table below. The reaction is generally conducted in a suitable aprotic solvent, such as ethyl acetate (B1210297), at a reduced temperature initially to control the reaction rate before allowing it to proceed at room temperature.
Table 1: Stoichiometry for this compound Synthesis
| Component | Role | Typical Molar Equivalent | Rationale |
|---|---|---|---|
| N-Fmoc-L-leucine | Starting Material | 1.0 | The limiting reagent in the synthesis. |
| 4-Nitrophenol | Esterifying Agent | ~1.2 | A slight excess is used to drive the reaction to completion. |
| Dicyclohexylcarbodiimide (DCC) | Coupling Agent | ~1.0-1.1 | Activates the carboxylic acid; a slight excess may be used to ensure full activation. bachem.com |
Monitoring the reaction's completion is often achieved by observing the disappearance of the DCC, for instance, through infrared spectroscopy by tracking its characteristic band around 2100 cm⁻¹.
Advanced Purification and Isolation Techniques
Following the synthesis of this compound, rigorous purification is essential to remove unreacted starting materials, the coupling agent byproduct (dicyclohexylurea), and any side products. The high purity of the final active ester is crucial for its successful application in stepwise solid-phase peptide synthesis (SPPS), as impurities can lead to the formation of failure sequences or modified peptides. Advanced purification techniques primarily involve recrystallization and chromatographic methods to achieve the requisite purity, often exceeding 99%.
Recrystallization and Precipitation Protocols
Recrystallization is a powerful and widely used technique for the purification of crude this compound. The principle relies on the differential solubility of the desired product and impurities in a selected solvent system at varying temperatures. The selection of an appropriate solvent is critical for an effective purification process.
For N-Fmoc-amino acid p-nitrophenyl esters, a common and effective method involves recrystallization from 95% ethanol containing a small amount (e.g., 1%) of acetic acid. The crude product, an oily or solid residue obtained after the initial workup, is dissolved in the hot solvent mixture and allowed to cool slowly. The pure ester crystallizes out of the solution, leaving the more soluble impurities, including residual dicyclohexylurea, in the mother liquor.
While the above method is specific to the active ester, protocols for the parent compound, N-Fmoc-L-leucine, also provide insight into effective solvent systems. These often employ binary mixtures, such as ethyl acetate/petroleum ether or ethanol/water, to induce crystallization or precipitation. google.com For instance, crude N-Fmoc-L-leucine can be dissolved in an ethanol/water mixture (e.g., a 2:3 ratio) at an elevated temperature (60-80 °C) and then crystallized by cooling to a lower temperature (12-16 °C), yielding high purity product. google.com
Table 2: Recrystallization and Precipitation Solvent Systems
| Compound | Solvent System | Protocol Notes |
|---|---|---|
| Fmoc-Amino Acid p-Nitrophenyl Esters | 95% Ethanol / 1% Acetic Acid | The crude residue is dissolved and recrystallized from the solvent mixture. |
| N-Fmoc-L-leucine | Ethyl Acetate / Petroleum Ether | A common system used for the precipitation or crystallization of the parent acid. google.com |
| N-Fmoc-L-leucine | Ethanol / Water (e.g., 2:3 v/v) | The crude product is dissolved at 60-80°C and crystallized by cooling to 12-16°C. google.com |
Chromatographic Separation Methods
When recrystallization alone is insufficient to achieve the desired level of purity, or for analytical assessment of purity, chromatographic techniques are employed. High-Performance Liquid Chromatography (HPLC) is the predominant method for both the analysis and purification of this compound and related compounds.
The separation of Nα-Fmoc protected amino acids has been studied extensively, providing a framework for purifying the 4-nitrophenyl ester derivative. Chiral stationary phases (CSPs) are particularly effective, not only for assessing enantiomeric purity but also for general purification. Quinine-based zwitterionic (ZWIX) and anion-exchanger (QN-AX) type CSPs have demonstrated high efficiency in these separations. nih.gov
The choice of mobile phase is critical for achieving good resolution. For HPLC, hydro-organic (HO) or polar-ionic (PI) modes are used. A typical mobile phase might consist of a mixture of water and methanol (B129727), or methanol and acetonitrile, often containing additives like triethylamine (B128534) (TEA) and formic acid (FA) to control the ionization state of the analytes and improve peak shape. For example, a mobile phase of H₂O/MeOH (1/99 v/v) containing 30 mM TEA and 60 mM FA has been shown to effectively separate various Fmoc-protected amino acids on a zwitterionic CSP. nih.gov For some specific p-nitrophenyl esters of Fmoc-amino acids, purification on a silica (B1680970) gel column using chloroform (B151607) with a small percentage of acetic acid as the eluent has also been reported.
Table 3: Chromatographic Conditions for Separation of N-Fmoc-Amino Acid Derivatives
| Technique | Stationary Phase (Column) | Mobile Phase / Eluent | Purpose |
|---|---|---|---|
| HPLC | Quinine-based zwitterionic CSP (ZWIX) | H₂O/MeOH (1/99 v/v) with 30 mM TEA and 60 mM FA | Analytical separation of Nα-Fmoc amino acids. nih.gov |
| HPLC | Quinine-based anion-exchanger CSP (QN-AX) | MeOH/MeCN (75/25 v/v) with 30 mM TEA and 60 mM FA | Analytical separation of Nα-Fmoc amino acids. nih.gov |
| Column Chromatography | Silica Gel | Chloroform with 0.25% Acetic Acid | Preparative purification of specific Fmoc-amino acid p-nitrophenyl esters. |
Mechanistic Aspects of Peptide Bond Formation Using N Fmoc L Leucine 4 Nitrophenyl Ester
Fundamental Nucleophilic Acyl Substitution Mechanism of 4-Nitrophenyl Esters with Amino Nucleophiles
The reaction between N-Fmoc-L-leucine 4-nitrophenyl ester and an amino nucleophile, such as the N-terminal of a growing peptide chain, proceeds via a classical nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.orgpressbooks.pub This pathway is characterized by a two-step addition-elimination sequence. masterorganicchemistry.compressbooks.pub
The process is initiated by the nucleophilic attack of the lone pair of electrons from the amino group onto the electrophilic carbonyl carbon of the ester. libretexts.orgpressbooks.pub This attack breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate. masterorganicchemistry.compressbooks.pub This intermediate is a transient species, containing the original ester, the incoming nucleophile, and a temporary sp³-hybridized carbonyl carbon.
Role of the 4-Nitrophenyl Moiety as an Activated Leaving Group and its Electronic Influence
The efficiency of the nucleophilic acyl substitution reaction is critically dependent on the ability of the leaving group to depart from the tetrahedral intermediate. pressbooks.pub The 4-nitrophenyl moiety serves as an excellent, or "active," leaving group for several reasons rooted in its electronic structure. researchgate.netnih.gov
The key feature is the presence of the strongly electron-withdrawing nitro (-NO₂) group at the para position of the phenyl ring. nih.gov This group exerts a powerful negative inductive (-I) and resonance (-M) effect, which significantly increases the electrophilicity of the ester's carbonyl carbon, making it more susceptible to nucleophilic attack.
More importantly, these electron-withdrawing effects stabilize the negative charge on the phenoxide anion that is formed upon its departure. nih.gov The negative charge on the oxygen atom can be delocalized through the phenyl ring and into the nitro group via resonance. This charge dispersal makes the 4-nitrophenoxide anion a relatively weak base and therefore a stable species in solution. masterorganicchemistry.com The stability of the leaving group is a primary factor that favors the forward reaction, driving the collapse of the tetrahedral intermediate toward product formation. masterorganicchemistry.compressbooks.pub The stability and crystallinity of 4-nitrophenyl esters also make them convenient to handle compared to some other active esters. nih.gov
Kinetic Analysis of Acylation Reactions
The rate of acylation reactions involving p-nitrophenyl esters is influenced by several factors, including the steric hindrance of both the acylating agent and the nucleophile. acs.org Kinetic studies provide insight into the transition state of the peptide bond formation. For example, the rates of coupling for p-nitrophenyl esters of various acylamino-acids have been measured to understand the impact of structure on reactivity. nih.gov
The reaction is typically monitored spectrophotometrically, as the release of 4-nitrophenol (B140041), a bright yellow compound, can be quantified by its absorbance. emerginginvestigators.orgsemanticscholar.org The reactions are generally found to follow second-order kinetics, being first-order with respect to both the active ester and the amino nucleophile. semanticscholar.org
Below is a table showing representative kinetic data for related acylation reactions, illustrating the influence of the nucleophile and reaction conditions.
| Acylating Agent | Nucleophile | Solvent | Second-Order Rate Constant (k₂) |
| 4-Nitrophenyl Acetate (B1210297) | Imidazole | Water | 10 times higher than in ethanol (B145695) |
| 4-Nitrophenyl Acetate | Imidazole | Ethanol | Lower than in water |
| 4-Nitrophenyl Acetate | Hydroxide Ion | Aqueous Buffer | pH-dependent |
This table is illustrative, based on findings for 4-nitrophenyl acetate, a model compound for this compound, demonstrating general kinetic principles. Specific rate constants for this compound vary with the specific amino nucleophile and conditions. semanticscholar.org
Impact of Reaction Environment on Amide Bond Formation
The environment in which the peptide coupling is performed has a profound effect on the reaction's speed and efficiency. Key factors include the choice of solvent and the presence of catalytic species.
The choice of solvent is critical in solid-phase peptide synthesis (SPPS) and solution-phase synthesis. nih.govresearchoutreach.org Solvents like dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are commonly used because they effectively solvate the growing peptide chain and reagents. researchoutreach.orgnih.gov
Solvent polarity can significantly influence reaction rates. For the related reaction of 4-nitrophenyl acetate with imidazole, the second-order rate constant was found to be 10 times higher in water than in ethanol. semanticscholar.org This is attributed to better solvation of the reactants (the initial state) in the more polar solvent (water) and a more structured, and thus entropically less favorable, transition state in water. semanticscholar.org Protic solvents can also participate in hydrogen bonding, which may stabilize or destabilize reactants and transition states. semanticscholar.orgresearchgate.net
Intramolecular hydrogen bonding within the peptide chain can lead to aggregation, which can hinder the coupling reaction by making the N-terminal amine inaccessible. peptide.com The formation of intramolecular hydrogen bonds can also stabilize specific conformations of amino acids, which could potentially influence their reactivity. nih.govnih.gov In such cases, switching to more polar solvents or adding chaotropic agents can help disrupt these secondary structures and improve reaction outcomes. peptide.com
The rate of aminolysis of active esters like this compound can be significantly enhanced by the addition of catalysts. nih.gov Bases play a crucial role in these reactions. A base, such as N,N-diisopropylethylamine (DIEA) or triethylamine (B128534) (Et₃N), is often required to ensure that the nucleophilic amino group is in its unprotonated, reactive state. acs.orgd-nb.info However, the use of excess base can also increase the risk of side reactions, most notably the racemization of the activated amino acid residue. acs.org This occurs via the abstraction of the α-proton of the activated ester, leading to the formation of an enolate that can re-protonate to a mixture of L and D isomers.
In addition to acting as proton scavengers, bases can also function as general base catalysts. In this mechanism, the base abstracts a proton from the nucleophile as it attacks the ester carbonyl, lowering the activation energy of the reaction.
Certain auxiliary reagents can act as nucleophilic catalysts. While not always necessary for highly reactive 4-nitrophenyl esters, additives like 1-hydroxybenzotriazole (B26582) (HOBt) are known to accelerate couplings and suppress side reactions. peptide.com These catalysts typically react with the active ester to form a new, even more reactive intermediate, which then rapidly acylates the amine nucleophile.
Theoretical Insights into Transition State Dynamics and Stability
Computational studies provide valuable insights into the energetics and geometry of the peptide bond formation pathway. iastate.edu Theoretical calculations can model the transition state, a fleeting, high-energy structure that exists at the peak of the reaction energy profile. iastate.edunih.gov
For the nucleophilic attack of an amine on a carbonyl group, the transition state involves the partial formation of the new nitrogen-carbon bond and partial breaking of the carbonyl pi bond. iastate.edu Studies on model systems suggest that proton transfer plays a critical role in stabilizing the transition state. iastate.edunih.gov In the absence of an explicit base, a proton may be transferred from the incoming amine nucleophile to the carbonyl oxygen, often through a bridging solvent molecule, in a concerted or stepwise fashion.
The stability of the transition state is influenced by the electronic properties of the substituents. The electron-withdrawing nature of the 4-nitrophenyl group not only stabilizes the final leaving group but also influences the energy of the transition state. By pulling electron density away from the reaction center, it can lower the activation energy barrier for the nucleophilic attack. Quantum mechanical calculations, such as density functional theory (DFT), can be used to model these effects and predict reaction barriers, providing a deeper understanding of the factors that control the reaction kinetics. nih.gov
Stereochemical Control and Racemization Studies of N Fmoc L Leucine 4 Nitrophenyl Ester
Principal Mechanisms of α-Carbon Racemization in Activated Amino Acid Derivatives
The racemization of N-Fmoc-L-leucine 4-nitrophenyl ester, like other activated amino acid derivatives, primarily proceeds through two competitive pathways: the formation of an oxazolone (B7731731) intermediate and direct proton abstraction at the α-carbon. Both mechanisms are significantly influenced by the presence of a base.
The most prevalent mechanism for racemization in N-acylated amino acid active esters is through the formation of a 5(4H)-oxazolone (also known as an azlactone). rsc.orgmdpi.com This process is initiated by the activation of the carboxyl group, which is inherent in the 4-nitrophenyl ester. In the presence of a base, typically a tertiary amine used in peptide synthesis, the amide nitrogen of the Fmoc-leucine moiety can attack the activated carbonyl carbon, leading to the cyclization and formation of the oxazolone intermediate. rsc.org
The α-proton of the oxazolone is significantly more acidic than that of the parent amino acid ester due to the electron-withdrawing nature of the cyclic structure. thieme-connect.de Consequently, this proton can be readily abstracted by a base, leading to the formation of a planar, achiral enolate intermediate. Subsequent reprotonation of this intermediate can occur from either face with equal probability, resulting in a racemic mixture of the oxazolone. This racemized oxazolone can then react with an incoming amino component in a subsequent coupling step, leading to the incorporation of a racemic leucine (B10760876) residue into the peptide chain. rsc.org
Base-catalyzed cyclization of this compound to form the corresponding 5(4H)-oxazolone.
Base-mediated tautomerization of the chiral oxazolone to its achiral enolate form.
Reprotonation of the enolate to yield a racemic mixture of the D- and L-oxazolone.
An alternative, though often less favored, pathway for racemization is the direct abstraction of the proton from the α-carbon of the activated amino acid ester. mdpi.com This mechanism, also base-catalyzed, involves the formation of a carbanion at the α-position. The resulting carbanion is planar and achiral. Reprotonation of this intermediate can occur from either side, leading to the formation of the D-enantiomer from the L-enantiomer, thus causing racemization.
The acidity of the α-proton is enhanced by the electron-withdrawing effect of the activated carbonyl group of the 4-nitrophenyl ester. However, for most N-acyl amino acids, the formation of the oxazolone is kinetically preferred, making it the dominant racemization pathway. mdpi.com
Factors Modulating Racemization Rates
The extent of racemization of this compound is not constant but is influenced by several experimental parameters. Careful control of these factors is crucial for maintaining the stereochemical purity of the amino acid during peptide synthesis.
The choice of the tertiary amine base has a profound impact on the rate of racemization. Both the basicity and the steric hindrance of the amine play critical roles.
Basicity: Stronger bases will more readily abstract the α-proton, either from the oxazolone intermediate or directly from the amino acid ester, thereby accelerating racemization.
Steric Hindrance: Sterically hindered bases, such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine, are less effective at promoting racemization compared to sterically unhindered bases like triethylamine (B128534) (TEA). luxembourg-bio.com The bulky substituents around the nitrogen atom of hindered bases impede their approach to the α-proton, thus slowing down the rate of abstraction.
A study on a similar compound, benzoyl-L-leucine p-nitrophenyl ester, demonstrated the significant effect of the amine's nature on racemization rates in acetonitrile (B52724). rsc.org This serves as a valuable model for understanding the behavior of this compound.
Table 1: Effect of Amine on the Racemization Rate of Benzoyl-L-leucine p-nitrophenyl ester in Acetonitrile Data extrapolated from a study on a closely related compound and serves as a qualitative illustration.
| Amine | Relative Racemization Rate |
| Triethylamine | High |
| N-Methylmorpholine | Moderate |
| N,N-Diisopropylethylamine | Low |
| 2,4,6-Collidine | Very Low |
This interactive table illustrates that less sterically hindered amines like triethylamine lead to higher rates of racemization, while more hindered bases significantly suppress it.
The solvent in which the reaction is performed can significantly influence the rate of racemization. Polar aprotic solvents, such as dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO), are common in peptide synthesis. These solvents can stabilize the charged intermediates involved in the racemization process, potentially increasing the rate. Conversely, nonpolar solvents may slow down racemization but can also lead to solubility issues and slower coupling reactions.
Research on acylamino acid p-nitrophenyl esters has shown that solvents like chloroform (B151607) and dichloromethane (B109758) can lead to exceptionally high rates of racemization relative to the coupling reaction, making them unfavorable choices for maintaining stereochemical integrity. rsc.org In contrast, solvents like tetrahydrofuran (B95107) (THF) and DMF provide a better balance between the rates of coupling and racemization. rsc.org
Table 2: Relative Racemization Rates of an Acylamino Acid p-Nitrophenyl Ester in Various Solvents Based on general findings for similar compounds.
| Solvent | Relative Racemization Rate |
| Chloroform | Very High |
| Dichloromethane | High |
| Acetonitrile | High |
| Dimethylformamide (DMF) | Moderate |
| Tetrahydrofuran (THF) | Low |
| Dimethyl sulfoxide (DMSO) | Moderate |
This interactive table highlights the significant impact of the solvent environment on the stereochemical stability of activated amino acid esters.
The rate of racemization, like most chemical reactions, is dependent on temperature. Higher temperatures increase the kinetic energy of the molecules, leading to a faster rate of both oxazolone formation and direct proton abstraction. Therefore, conducting coupling reactions at lower temperatures can help to minimize racemization.
Furthermore, the extent of racemization is directly proportional to the time the activated ester is exposed to basic conditions. nih.gov Prolonged reaction times or delays between the activation of the amino acid and its coupling to the growing peptide chain will result in a greater degree of racemization. nih.gov It is therefore crucial to ensure that the coupling reaction proceeds to completion as quickly as possible to minimize the opportunity for epimerization.
Strategies for Minimizing Racemization during Peptide Coupling
The extent of racemization during the coupling of this compound is highly dependent on the reaction conditions, including the choice of coupling reagents, additives, bases, and temperature.
To mitigate racemization during peptide bond formation, particularly in carbodiimide-mediated coupling reactions, nucleophilic additives are commonly incorporated into the reaction mixture. These additives function by converting the initially formed, highly reactive O-acylisourea intermediate into a more stable and less racemization-prone active ester.
For many years, 1-hydroxybenzotriazole (B26582) (HOBt) was the standard additive. It reacts with the activated amino acid to form an OBt active ester, which is more stable than the O-acylisourea intermediate and less susceptible to oxazolone formation. The addition of HOBt has been shown to reduce aspartimide formation as well. mdpi.comutas.edu.au
More recently, ethyl 2-cyano-2-(hydroxyimino)acetate, known as OxymaPure, has emerged as a superior alternative to HOBt. nih.gov OxymaPure has a pKa of 4.60, identical to HOBt, but it has been demonstrated to be more effective at suppressing racemization in several model systems. nih.gov Its advantages include a higher safety profile, as it lacks the explosive properties associated with HOBt. nih.gov Comparative studies have shown that coupling protocols using OxymaPure consistently yield products with lower levels of racemization than those using HOBt. nih.gov
| Additive | Coupling Reagent | Model Reaction | D-Isomer (%) | Reference |
|---|---|---|---|---|
| HOBt | DIC | Z-Phg-Pro-NH2 | 11.0 | researchgate.net |
| OxymaPure | DIC | Z-Phg-Pro-NH2 | 0.9 | researchgate.net |
| HOBt | DIC | Fmoc-His(Trt)-OH incorporation | 5.1 | researchgate.net |
| OxymaPure | DIC | Fmoc-His(Trt)-OH incorporation | 3.0 | researchgate.net |
Beyond the use of additives, several other factors in the coupling protocol can be optimized to maintain stereochemical purity. The choice of coupling reagent itself is critical. For instance, uronium-based reagents like COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), when paired with a suitable base, have been shown to yield minimal racemization.
The base used to neutralize the protonated amine and facilitate the reaction plays a significant role. Sterically hindered and weaker bases are generally preferred. For example, replacing a strong, non-hindered base like N,N-diisopropylethylamine (DIPEA) with a more hindered base such as 2,4,6-trimethylpyridine (B116444) (TMP) or N,N-diisopropylethylamine (DMP) can substantially reduce the rate of racemization. nih.govfishersci.ca This is because stronger bases more readily abstract the α-proton of the activated ester, facilitating the formation of the problematic oxazolone intermediate. nih.gov
Temperature control is another key parameter. While elevated temperatures, often used in microwave-assisted peptide synthesis to accelerate reaction times, can increase coupling efficiency, they can also promote racemization. utas.edu.aunih.gov For amino acids prone to racemization, lowering the coupling temperature can be an effective strategy to limit the formation of the D-isomer. utas.edu.aunih.gov Optimizing the stoichiometry of the reagents is also important; using a minimal necessary excess of the activated amino acid and coupling reagents can help to avoid prolonged exposure of the activated species to the basic reaction environment, thereby reducing the opportunity for racemization.
Analytical Methodologies for Stereoisomeric Purity Assessment
The accurate determination of the enantiomeric purity of this compound and the resulting peptides is crucial. High-resolution analytical techniques are required to separate and quantify the small amounts of D-isomer that may be present.
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for assessing the enantiomeric purity of amino acid derivatives. phenomenex.com This method relies on the use of a chiral stationary phase (CSP) that interacts differently with the L- and D-enantiomers, leading to their separation.
For N-Fmoc protected amino acids, polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have proven to be highly effective under reversed-phase conditions. phenomenex.com Columns like Lux Cellulose-2 and Lux Cellulose-3 can achieve baseline resolution for a wide range of Fmoc-amino acids. phenomenex.com Another class of effective stationary phases includes quinine-based zwitterionic and anion-exchanger types, which can efficiently separate Nα-Fmoc proteinogenic amino acids. elsevierpure.com The mobile phase composition, typically a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer containing an acidic additive like trifluoroacetic acid (TFA), is optimized to achieve the best separation. phenomenex.com In many cases, the D-enantiomer elutes before the L-enantiomer on these types of columns. elsevierpure.com
| Chiral Stationary Phase (CSP) | Mobile Phase Conditions | Typical Elution Order | Reference |
|---|---|---|---|
| Lux Cellulose-2 | Acetonitrile/Water with 0.1% TFA | Not specified | phenomenex.com |
| QN-AX™ (Quinine-based anion-exchanger) | Methanol (B129727)/Water with acid/base additives | D-isomer before L-isomer | elsevierpure.com |
| ZWIX(+)™ (Quinine-based zwitterionic) | Methanol/Water with acid/base additives | D-isomer before L-isomer | elsevierpure.com |
Capillary Electrophoresis (CE) is another high-efficiency separation technique well-suited for the analysis of chiral compounds. nih.gov In chiral CE, a chiral selector is added to the background electrolyte (BGE). nih.gov This selector forms transient, diastereomeric complexes with the enantiomers of the analyte. The different stabilities of these complexes lead to different electrophoretic mobilities, enabling their separation. nih.gov
A variety of chiral selectors can be used for the enantioseparation of N-protected amino acids, including N-Fmoc-L-leucine. Commonly used selectors include:
Cyclodextrins: Native and derivatized cyclodextrins are widely used due to their ability to form inclusion complexes with the aromatic fluorenyl group of the Fmoc-protecting group.
Macrocyclic Antibiotics: Antibiotics such as vancomycin (B549263) can serve as effective chiral selectors, offering multiple chiral interaction sites. nih.gov
Crown Ethers: Chiral crown ethers, like (18-crown-6)-2,3,11,12-tetracarboxylic acid, are particularly effective for separating underivatized amino acids and can be adapted for N-protected variants. nih.gov
Chiral Ligand-Exchange: This approach involves adding a metal complex and a chiral ligand to the BGE. The enantiomers are separated based on the differential stability of the ternary diastereomeric complexes formed.
Quinine Derivatives: These can be used as chiral additives in non-aqueous CE systems for the separation of N-protected amino acids. nih.gov
The high resolving power, minimal sample consumption, and short analysis times make CE an excellent complementary technique to chiral HPLC for the stringent assessment of the stereoisomeric purity of this compound. creative-proteomics.com
Comparative Analysis of N Fmoc L Leucine 4 Nitrophenyl Ester with Alternative Peptide Coupling Reagents and Active Esters
Comparison with Other Activated Ester Formulations
Activated esters, including the 4-nitrophenyl (ONp) ester of Fmoc-L-leucine, are stable, often crystalline solids that can be purified and stored. chemicalbook.com They react with the N-terminal amine of a growing peptide chain to form a peptide bond. The reactivity of the ester is largely governed by the electron-withdrawing capacity of the leaving group, which enhances its susceptibility to nucleophilic attack.
Pentafluorophenyl (Pfp) Esters (e.g., Fmoc-Leu-OPfp)
Pentafluorophenyl (Pfp) esters are significantly more reactive than their 4-nitrophenyl counterparts. nih.gov The high reactivity stems from the strong electron-withdrawing nature of the five fluorine atoms on the phenyl ring. This enhanced reactivity allows for faster coupling times, which can be particularly advantageous in solid-phase peptide synthesis (SPPS) where reaction efficiency is crucial. rsc.org
Initially, p-nitrophenyl esters were used in SPPS, but reaction rates were often low, even with catalysts. In contrast, Fmoc-amino acid pentafluorophenyl esters have demonstrated high reaction rates, comparable to those achieved with symmetrical anhydrides, especially when used in polar solvents like dimethylformamide (DMF) and in the presence of a catalyst such as 1-hydroxybenzotriazole (B26582) (HOBt). nih.gov This combination of stability, ease of handling, and high reactivity makes Pfp esters a generally suitable option for simplifying and automating peptide synthesis.
N-Hydroxysuccinimide (OSu) Esters (e.g., Fmoc-OSu)
N-Hydroxysuccinimide (OSu) esters are another widely used class of activated esters. chemicalbook.com They offer a good balance of reactivity and stability. A key advantage of OSu esters is that the N-hydroxysuccinimide byproduct formed after coupling is water-soluble, simplifying its removal during the workup, particularly in solution-phase synthesis. chemicalbook.com While p-nitrophenyl esters have been valuable in peptide synthesis, OSu esters were developed as an alternative with more favorable properties, including high reactivity and the formation of crystalline derivatives. chemicalbook.com However, OSu esters may not be ideal for coupling with sterically hindered amines, where side reactions involving the succinimide (B58015) ring can occur.
2,4,5-Trichlorophenyl and Pentachlorophenyl Esters
Trichlorophenyl (OTcp) and pentachlorophenyl (OPcp) esters are other examples of activated esters used in peptide synthesis. ias.ac.in Their reactivity is greater than that of 4-nitrophenyl esters due to the increased inductive effect of the multiple chlorine substituents on the phenyl ring. These esters have been successfully employed in SPPS. Like other activated esters, they provide stable, crystalline intermediates. However, the use of pentafluorophenyl esters has become more common due to their generally higher and more reliable reactivity.
Other Aromatic and Aliphatic Activated Esters
Various other leaving groups have been explored for the formation of active esters. For instance, esters of N-hydroxyphthalimide were noted for their high reactivity and crystallinity. chemicalbook.com The principle remains the same: to increase the electrophilicity of the carbonyl carbon to facilitate amide bond formation. The choice among these esters often depends on a balance of reactivity, stability, cost, and the ease of byproduct removal.
Table 1: Comparison of Activated Ester Formulations
| Feature | 4-Nitrophenyl (ONp) Esters | Pentafluorophenyl (OPfp) Esters | N-Hydroxysuccinimide (OSu) Esters | Trichlorophenyl/Pentachlorophenyl Esters |
|---|---|---|---|---|
| Reactivity | Moderate | High to Very High | High | High |
| Stability | Good, often crystalline solids | Good, crystalline solids | Good, crystalline solids | Good, crystalline solids |
| Byproduct | 4-Nitrophenol (B140041) | Pentafluorophenol | N-Hydroxysuccinimide (water-soluble) | Chlorinated phenols |
| Advantages | Classical, well-established | Fast reaction rates, suitable for SPPS | Water-soluble byproduct simplifies workup | More reactive than ONp esters |
| Disadvantages | Slower reaction rates compared to others | Higher cost | Potential side reactions with hindered amines | Byproducts can be difficult to remove |
| Catalyst Use | Often requires a catalyst (e.g., HOBt) | Enhanced by catalysts like HOBt | Generally effective without a catalyst | Often used with a catalyst |
Comparison with Onium Salt Reagents (e.g., HBTU, TBTU, HATU)
Onium salt reagents, such as HBTU, TBTU, and HATU, are among the most efficient and popular coupling reagents, particularly in SPPS. bachem.comuniurb.it These reagents are typically aminium or uronium salts of HOBt or its more reactive analogue, 7-aza-1-hydroxybenzotriazole (HOAt). peptide.comuniurb.it
Activation with onium salts is rapid and occurs in situ. The carboxylic acid is converted into its corresponding HOBt or HOAt ester, which then rapidly acylates the amine. peptide.com HATU, the HOAt-based analogue, is generally considered more reactive and superior for preventing racemization compared to its HOBt-based counterpart, HBTU. peptide.combachem.com
Compared to N-Fmoc-L-leucine 4-nitrophenyl ester, onium salt reagents offer significantly faster coupling kinetics, often completing reactions in minutes. peptide.com This speed is a major advantage in automated SPPS. However, their high reactivity comes with potential side reactions. A notable issue is the potential for guanidinylation of the free N-terminal amine if the onium reagent is used in excess, which blocks further chain elongation. bachem.comuniurb.it This is not a risk with active ester methods. Furthermore, onium salt-mediated couplings require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), which can itself sometimes promote racemization. bachem.com
Table 3: this compound vs. Onium Salt Reagents
| Feature | This compound | Onium Salt Reagents (HBTU, HATU) |
|---|---|---|
| Activation | Pre-activated | In situ activation |
| Reaction Speed | Slow to Moderate | Very Fast |
| Efficiency | Moderate | Very High, especially for difficult couplings |
| Side Reactions | Low risk of side reactions | Risk of N-terminal guanidinylation if used in excess; racemization risk depends on base and activation time |
| Byproducts | 4-Nitrophenol | Tetramethylurea and HOBt/HOAt (generally soluble) |
| Cost | Generally lower cost for the ester | Higher cost for the reagent |
| Handling | Stable, easy to handle solid | Can be moisture-sensitive; require base for reaction |
| Application | Solution-phase and manual SPPS | Automated SPPS, difficult sequences, fragment coupling |
Relative Coupling Efficiency and Reaction Kinetics in Different Synthetic Contexts
This compound belongs to the class of active esters, where the carboxyl group of the amino acid is activated by a good leaving group, in this case, the 4-nitrophenolate (B89219) anion. The reactivity of these esters is a balance; they must be reactive enough to acylate the N-terminal amine of the growing peptide chain efficiently but stable enough to be isolated, purified, and stored.
Historically, active esters like 4-nitrophenyl esters (ONp) were a cornerstone of peptide synthesis. Their coupling reactions are generally slower compared to modern, highly reactive coupling reagents such as phosphonium (B103445) salts (e.g., PyBOP) or aminium/uronium salts (e.g., HBTU, HATU, COMU). The kinetics of peptide bond formation using ONp esters are typically measured in hours, whereas uronium/phosphonium-based couplings are often complete within minutes.
The reaction rate for active esters is highly dependent on the solvent and the presence of catalysts. While the aminolysis of these esters can proceed without additives, bases are often used to deprotonate the incoming amine, and catalysts like 1-hydroxybenzotriazole (HOBt) were historically used to accelerate the reaction, although this effectively generates the more reactive HOBt ester in situ.
In contrast to the in situ activation required for carbodiimide-based reagents (like DIC) or onium salts, this compound is a pre-activated building block. This simplifies the coupling step as it eliminates the need for an additional coupling reagent. However, this advantage is often offset by the slower reaction kinetics. For sterically hindered amino acid couplings, the moderate reactivity of nitrophenyl esters can lead to incomplete reactions, requiring longer reaction times or double coupling cycles. Modern, more potent reagents like COMU often provide faster and more complete couplings in such "difficult" sequences. acs.org High reactivity in coupling reagents, however, is often associated with an increase in undesirable side reactions. acs.org
Yield and Purity Profiles in Comparative Studies
The yield and purity of peptides synthesized using this compound are directly linked to its stability and reactivity. Comparative studies have highlighted the superior stability of 4-nitrophenyl (PNP) esters over other active esters, such as 2,3,5,6-tetrafluorophenyl (TFP) esters, which translates to more consistent and reproducible yields. nih.gov
The table below summarizes findings from a comparative study on the acylation yields of PNP and TFP activated esters with benzylamine.
| Active Ester Type | Amine Concentration | Average Acylation Yield (%) | Consistency |
|---|---|---|---|
| PNP Ester | 9.2 mM | 93–100% | High / Reproducible |
| PNP Ester | 0.14 mM | 5–13% | High / Reproducible |
| TFP Ester | 9.2 mM | 73% | Less Consistent |
| TFP Ester | 0.14 mM | 10% | Less Consistent |
Data derived from a comparative study on activated esters. nih.govrsc.org
When compared to modern coupling reagents used in solid-phase peptide synthesis (SPPS), such as DIC/HOBt or PyBOP/DIEA, the final purity of the crude peptide is often very high (>95%) with these faster methods, provided the synthesis protocols are optimized. mtak.hu The use of slower reagents like this compound can sometimes lead to lower purity due to incomplete couplings, especially in long or complex sequences, resulting in deletion sequences.
Incidence of Undesired Side Reactions (Excluding Racemization)
A significant advantage of moderately reactive active esters like this compound is a generally lower incidence of certain side reactions compared to highly reactive coupling reagents. Over-activation of the carboxylic acid can lead to several undesired pathways. bibliomed.org
One notable side reaction involving active esters is the O-acylation of unprotected side chains of amino acid residues such as tyrosine, serine, and threonine. In the presence of a base, the hydroxyl group of these residues can be deprotonated to form a more nucleophilic phenolate (B1203915) or alcoholate, which can then be acylated by the active ester. bibliomed.orgresearchgate.net This results in the formation of a stable ester linkage on the side chain, which is a significant impurity. The use of p-nitrophenyl esters in the O-acylation of tyrosine has been documented. bibliomed.org
However, the moderate reactivity of nitrophenyl esters can be beneficial in minimizing side reactions that stem from "over-activation," a phenomenon more common with potent carbodiimides or uronium salts. For example, the formation of N-acylurea from the rearrangement of O-acylisourea intermediates in carbodiimide-mediated couplings is not a pathway relevant to pre-formed active esters. bibliomed.org Similarly, the formation of guanidinium-type byproducts associated with uronium/aminium reagents is avoided.
Another potential side reaction for activated amino acids is the formation of azlactones (oxazolones). researchgate.net This can be a pathway to racemization, but it can also lead to other byproducts. The formation of azlactones is influenced by the nature of the activating group and the reaction conditions. bibliomed.orgresearchgate.net
Applications of N Fmoc L Leucine 4 Nitrophenyl Ester in Advanced Peptide Synthesis Strategies
Facilitating Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide chemistry, allowing for the efficient and automated construction of peptide chains on a solid support. wpmucdn.com The use of Fmoc-protected amino acids is central to this strategy. nih.govchempep.com
Role in Stepwise Chain Elongation
In the Fmoc/tBu strategy of SPPS, the peptide chain is assembled in a stepwise manner from the C-terminus to the N-terminus on a solid resin. wpmucdn.comscielo.org.mx N-Fmoc-L-leucine 4-Nitrophenyl Ester plays a crucial role in this process when leucine (B10760876) is the next amino acid to be added to the growing peptide chain.
The synthesis cycle involves two main steps: deprotection and coupling. wpmucdn.com
Deprotection: The Fmoc group of the resin-bound amino acid is removed, typically with a solution of piperidine (B6355638) in a solvent like N,N-Dimethylformamide (DMF), to expose a free N-terminal amine. wpmucdn.comresearchgate.net
Coupling: The incoming this compound, with its pre-activated carboxyl group, is then introduced. The activated ester reacts with the free amine of the resin-bound peptide, forming a new peptide bond and elongating the chain. chempep.com
The 4-nitrophenyl ester group is a good leaving group, facilitating the nucleophilic attack by the free amine and ensuring an efficient coupling reaction. This cycle of deprotection and coupling is repeated until the desired peptide sequence is assembled. wpmucdn.com
Implementation in Segment Condensation and Fragment Coupling Approaches
For the synthesis of long peptides, a stepwise approach can sometimes lead to decreased yields and purity. researchgate.net Segment condensation, or fragment coupling, offers an alternative where smaller, protected peptide fragments are synthesized independently and then coupled together on the solid support or in solution. researchgate.netspringernature.com
Contribution to Convergent Peptide Synthesis Methodologies
Convergent peptide synthesis is a strategy that combines the principles of both solid-phase and solution-phase synthesis, often involving the coupling of protected peptide fragments. researchgate.netmdpi.com This methodology aims to minimize the number of steps performed on the solid support, thereby reducing the potential for side reactions and purification challenges associated with long stepwise syntheses.
The synthesis of protected peptide fragments, which are key components in a convergent strategy, can be achieved using this compound. These fragments can then be purified and subsequently coupled in solution or on a solid phase to construct the final, larger peptide. mdpi.com
Utility in Solution-Phase Peptide Synthesis
While SPPS is widely used, solution-phase peptide synthesis remains a valuable technique, particularly for large-scale synthesis or for peptides that are difficult to assemble on a solid support. researchgate.netrsc.org In this approach, the peptide is synthesized in a homogenous solution.
This compound is also well-suited for solution-phase synthesis. The Fmoc group provides temporary protection of the N-terminus, while the 4-nitrophenyl ester activates the C-terminus for peptide bond formation. rsc.org After coupling, the Fmoc group can be removed under mild basic conditions, allowing for the subsequent addition of the next amino acid in the sequence. researchgate.net
Synthesis of Modified Peptides and Peptidomimetics
The demand for peptides with enhanced therapeutic properties has led to the development of modified peptides and peptidomimetics. nih.govnih.gov These molecules often incorporate non-standard amino acids or have altered backbones to improve stability, bioavailability, and receptor-binding affinity. nih.gov
Incorporation of Non-Canonical and Unnatural Amino Acids
The synthesis of peptides containing non-canonical or unnatural amino acids is a significant area of research. nih.govnih.gov These modified building blocks can be used to probe protein structure and function or to create peptides with novel properties. nih.gov
This compound can be used in conjunction with Fmoc-protected unnatural amino acids in a stepwise synthesis. The same fundamental principles of Fmoc-based SPPS apply, allowing for the site-specific incorporation of these modified residues into a peptide sequence. nih.gov This flexibility is crucial for creating peptidomimetics with tailored characteristics. nih.gov
Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight |
| This compound | 71989-25-8 | C27H26N2O6 | 474.51 g/mol |
| N-Fmoc-L-leucine | 35661-60-0 | C21H23NO4 | 353.41 g/mol |
| 4-Nitrophenol (B140041) | 100-02-7 | C6H5NO3 | 139.11 g/mol |
| Piperidine | 110-89-4 | C5H11N | 85.15 g/mol |
| N,N-Dimethylformamide | 68-12-2 | C3H7NO | 73.09 g/mol |
Development of Cyclic Peptide Structures
The synthesis of cyclic peptides is a critical area of focus in drug discovery, as cyclization can bestow peptides with enhanced stability, higher binding affinity, and improved pharmacokinetic properties compared to their linear counterparts. One established strategy for the formation of head-to-tail cyclic peptides involves the activation of the C-terminal carboxylic acid of a linear precursor, enabling an intramolecular reaction with the N-terminal amine. This compound and similar activated esters are pivotal in methodologies that rely on C-terminal activation for cyclization.
While Fmoc-amino acid p-nitrophenyl esters are primarily used for stepwise chain elongation, the underlying principle of p-nitrophenyl ester activation is directly applied in advanced cyclization strategies. A prominent example is found in solid-phase synthesis, where a fully protected linear peptide is assembled on a resin. After the linear sequence is complete, the C-terminal residue attached to the resin can be converted into an activated p-nitrophenyl ester.
In one such method, a specialized resin is first activated by treatment with p-nitrophenyl chloroformate. This reaction transforms the resin-bound C-terminus into a highly reactive N-acyl-N'-methyl-benzimidazolinone (MeNbz) intermediate, which readily releases p-nitrophenol upon intramolecular attack by the deprotected N-terminal amine of the peptide chain. frontiersin.org This cyclative cleavage releases the cyclic peptide from the solid support. The intense yellow color of the liberated p-nitrophenolate anion serves as a visual indicator of the reaction's progress. frontiersin.org This approach leverages the high reactivity of the p-nitrophenyl ester chemistry to efficiently drive the final, crucial ring-closing step.
| Cyclization Strategy | Activation Method | Key Reagent | Observable Indicator |
| Solid-Phase Cyclative Cleavage | C-terminal activation to an N-acylurea intermediate | p-Nitrophenyl chloroformate | Release of yellow p-nitrophenol |
This method highlights how the chemical principles embodied by this compound—namely, the use of a p-nitrophenoxy group as an excellent leaving group—are exploited to overcome the kinetic and thermodynamic barriers of peptide macrocyclization.
Enzymatic Peptide Synthesis Utilizing Activated Esters as Substrates
Enzymatic peptide synthesis (EPS) has emerged as a powerful green chemistry alternative to purely chemical methods, offering high specificity and mild reaction conditions that minimize racemization and the need for extensive side-chain protection. In this context, activated esters of N-protected amino acids, such as this compound, serve as key substrates, acting as acyl donors that are recognized by specific enzymes.
Lipases are among the most versatile enzymes employed for this purpose. nih.gov They are known to catalyze the formation of peptide bonds in anhydrous or low-water organic solvents, conditions that favor synthesis over hydrolysis. longdom.orgacs.org The enzyme facilitates the aminolysis of the activated ester by an amino component (the nucleophile), leading to the formation of a new peptide bond. The N-Fmoc protecting group is compatible with these enzymatic systems, and the p-nitrophenyl ester provides the necessary activation for the acyl transfer to occur.
Research has also explored the use of proteases, such as trypsin, for peptide synthesis by employing "inverse substrates." In this strategy, the enzyme's natural substrate specificity is re-engineered. For instance, N-Boc-amino acid p-guanidinophenyl esters have been synthesized as acyl donors for trypsin. nih.gov The enzyme, which typically cleaves peptide bonds after arginine or lysine (B10760008), recognizes the guanidino group of the ester and catalyzes the transfer of the N-protected amino acid to a nucleophilic amino acid derivative. nih.gov This principle is extendable to other activated esters like the p-nitrophenyl variant.
Furthermore, studies with the thiolase enzyme OleA have demonstrated that p-nitrophenyl esters can effectively deliver an acyl chain to the enzyme's active site cysteine. nih.govresearchgate.net This acyl-enzyme intermediate then participates in a subsequent Claisen condensation reaction. nih.govresearchgate.netnih.gov This research provides a clear biochemical precedent for an enzyme utilizing a p-nitrophenyl ester as a competent acyl donor, a fundamental step required for peptide bond formation.
| Enzyme Class | Example Enzyme | Acyl Donor Substrate Type | Reaction Catalyzed |
| Lipase | Porcine Pancreatic Lipase (PPL), Candida antarctica Lipase B (CAL-B) | N-protected amino acid activated esters | Peptide bond formation |
| Protease | Bovine Trypsin, Streptomyces griseus Trypsin | N-Boc-amino acid p-guanidinophenyl esters | Peptide bond formation |
| Thiolase | OleA | p-Nitrophenyl alkanoates | Acyl group transfer / Claisen condensation |
Applications in Bioconjugation and Functional Biomolecule Assembly
Bioconjugation is the process of covalently linking molecules, such as fluorescent dyes, polymers, or drugs, to biomolecules like proteins or peptides. This process is essential for creating diagnostic tools, targeted therapeutics, and functional biomaterials. Activated esters are a cornerstone of bioconjugation chemistry due to their ability to react efficiently and selectively with specific functional groups on proteins under mild, aqueous conditions. nih.gov
This compound exemplifies a class of reagents used for this purpose. The p-nitrophenyl ester is a highly effective acylating agent for primary amines, such as the ε-amino group of lysine residues on the surface of proteins. mdpi.com The reaction proceeds via nucleophilic acyl substitution, where the lysine's amino group attacks the ester's carbonyl carbon, leading to the formation of a stable, irreversible amide bond and the release of p-nitrophenol.
The choice of activated ester is crucial for successful bioconjugation. While N-hydroxysuccinimide (NHS) esters are very common, p-nitrophenyl (pNP) esters offer distinct advantages. researchgate.net Thermodynamically, the reaction of a pNP ester with an amine in an aqueous medium is more favorable than that of a simple phenyl ester. mdpi.com This enhanced reactivity ensures high yields in the assembly of functional biomolecules. The Fmoc protecting group on the leucine would typically be removed in a subsequent step if the N-terminus of the leucine itself needs to be free, or it can be retained as part of the final conjugated structure.
This methodology allows for the precise attachment of leucine, a hydrophobic amino acid, or a leucine-containing peptide fragment to a protein scaffold. Such modifications can be used to alter the protein's properties, for example, by introducing a hydrophobic anchor for membrane interaction or by attaching a small-molecule drug. The chemoselectivity of the activated ester for amines allows for targeted modification with minimal side reactions, preserving the protein's structure and function.
| Activated Ester Type | Target Residue | Bond Formed | Key Feature |
| p-Nitrophenyl (pNP) Ester | Lysine (ε-NH₂) | Amide | High thermodynamic favorability for aminolysis |
| N-Hydroxysuccinimide (NHS) Ester | Lysine (ε-NH₂) | Amide | Common alternative, but can be more susceptible to hydrolysis |
| Tetrafluorophenyl (TFP) Ester | Lysine (ε-NH₂) | Amide | Increased stability against hydrolysis compared to NHS esters |
Future Research Directions and Theoretical Considerations
Development of Sustainable and Green Chemistry Approaches for its Synthesis and Utilization
The principles of green chemistry are increasingly influencing the landscape of chemical synthesis, including that of peptides. ambiopharm.com Future research concerning N-Fmoc-L-leucine 4-Nitrophenyl Ester will likely focus on developing more environmentally benign methods for both its synthesis and its application in peptide chains.
Key areas of investigation include:
Greener Synthesis Routes: The synthesis of the compound itself will be a target for green innovation. This includes exploring the use of renewable feedstocks, employing catalytic reagents in place of stoichiometric ones, and designing syntheses that are more energy-efficient. ambiopharm.com For instance, developing catalytic methods for the esterification of N-Fmoc-L-leucine with 4-nitrophenol (B140041) would be a significant advancement over current methods that may use hazardous coupling agents.
Solvent Reduction and Replacement: A major contributor to the environmental impact of peptide synthesis is the large volume of hazardous solvents used, such as N,N-dimethylformamide (DMF). peptide.comkennesaw.edu Research is actively pursuing the replacement of these solvents with greener alternatives like deep eutectic solvents (DESs) or ionic liquids. kennesaw.edunih.gov Future studies will assess the performance of this compound in these novel media.
In-situ Activation and Utilization: Strategies that combine the activation of the amino acid and its subsequent coupling into a single step can significantly reduce waste. peptide.comrsc.org Research into "in-situ Fmoc removal" demonstrates that coupling and deprotection steps can be combined, where the active ester (like an OxymaPure ester) is present in the same pot as the deprotection base. peptide.comrsc.org Similar one-pot strategies could be developed for nitrophenyl esters, minimizing washing steps and thus drastically cutting down solvent consumption. digitellinc.com
Advanced Computational Chemistry and Molecular Modeling for Reaction Mechanism and Stereocontrol Prediction
Computational chemistry offers powerful tools to understand and predict chemical reactivity, providing insights that can guide the design of more efficient and selective reactions.
Future theoretical work on this compound could involve:
Mechanism of Amide Bond Formation: Detailed quantum mechanical (QM) calculations can elucidate the precise mechanism of the aminolysis of the 4-nitrophenyl ester. This includes modeling the transition states to understand the activation energy of the reaction. undip.ac.idresearchgate.net Such studies can help in designing catalysts or reaction conditions that lower this energy barrier, accelerating the coupling reaction.
Prediction of Stereocontrol: A critical aspect of peptide synthesis is the prevention of racemization, where the stereochemistry of the amino acid is lost. Computational models can be used to study the intermediates and pathways that lead to racemization, such as the formation of oxazolones. nih.gov By understanding the energetic landscape of these side reactions, conditions can be optimized to maintain the stereochemical integrity of the leucine (B10760876) residue during coupling.
Modeling in Novel Solvents: As new reaction media are explored, molecular dynamics (MD) simulations can predict the solubility, conformation, and reactivity of this compound in these environments. nih.gov This can accelerate the experimental screening of green solvents by identifying the most promising candidates computationally.
Exploration of Novel Reaction Media and Catalytic Systems for Enhanced Performance
The performance of this compound in peptide synthesis is highly dependent on the reaction environment and the presence of catalysts.
Novel Reaction Media:
Ionic Liquids (ILs): ILs are salts with low melting points that are gaining attention as "green" solvents due to their negligible vapor pressure and high thermal stability. nih.govuni-bonn.de They have shown promise in peptide synthesis, offering unique solubility and reactivity profiles. nih.govnih.gov Future work will involve systematically evaluating the coupling efficiency and kinetics of this compound in a range of ILs to find optimal systems. ias.ac.in
Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. wikipedia.org Often biodegradable and derived from natural sources, DESs are a promising class of sustainable solvents. kennesaw.edunih.gov Research is needed to explore their compatibility with active ester-based peptide synthesis and their effect on reaction rates and product purity. kennesaw.edu
Novel Catalytic Systems: While active esters are designed to react without a catalyst, the discovery of efficient catalysts for the aminolysis reaction could significantly enhance their utility. nih.gov
Organocatalysts: Small organic molecules can act as powerful catalysts. For instance, 2-pyridone derivatives have been shown to catalyze ester aminolysis by acting as bifunctional Brønsted acid/base catalysts, activating both the ester and the incoming amine. nih.gov The development of new organocatalysts tailored for active esters like this compound could lead to faster and more efficient couplings under milder conditions.
Base Catalysts: Studies have shown that organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can catalyze the aminolysis of less reactive esters. researchgate.net Further investigation into base-catalyzed coupling of 4-nitrophenyl esters could expand their applicability.
Expanding the Scope of Applications in Complex Bioconjugation, Supramolecular Chemistry, and Material Science
The unique properties of the Fmoc group and the reactivity of the active ester open up possibilities beyond linear peptide synthesis.
Complex Bioconjugation: The 4-nitrophenyl ester is a reactive handle for attaching the Fmoc-leucine moiety to other molecules, such as proteins, antibodies, or nanoparticles. Future research will focus on developing site-specific conjugation strategies for creating advanced peptide-drug conjugates and diagnostic tools. chempep.com
Supramolecular Chemistry: Fmoc-amino acids are well-known for their ability to self-assemble into ordered nanostructures like fibers, tapes, and hydrogels, driven by π-π stacking of the fluorene (B118485) rings and hydrogen bonding. rsc.orgresearchgate.net this compound can be used as a reactive building block in supramolecular polymerization. nih.gov It can be incorporated into a polymer chain, and subsequent reaction of the active ester with different amines allows for the post-polymerization modification of the material, creating multifunctional supramolecular systems. acs.org
Material Science: The self-assembly properties of Fmoc-leucine can be harnessed to create novel biomaterials. mtoz-biolabs.comcreative-peptides.com By incorporating this compound into polymers, functional materials can be designed. mdpi.comresearchgate.net For example, a polymer containing this active ester can be synthesized and then modified by grafting different molecules onto it, creating surfaces with tailored properties for applications in tissue engineering, biosensing, or controlled drug release. chempep.commdpi.com
Methodologies for Enhanced Atom Economy and Process Intensification in Industrial Peptide Production
For the industrial production of peptides, efficiency, cost, and sustainability are paramount. Future research will focus on optimizing processes that utilize building blocks like this compound.
Enhanced Atom Economy: Traditional solid-phase peptide synthesis (SPPS) suffers from poor atom economy, as it requires large excesses of protected amino acids and coupling reagents. nih.gov Future strategies aim to minimize this waste.
Alternative Synthesis Directions: N- to C-direction peptide synthesis is being explored as a way to improve atom economy, as it can potentially reduce the need for certain protecting groups and coupling reagents. nih.govacs.org
Process Intensification: This involves developing technologies to make chemical processes smaller, safer, and more efficient. rsc.org
Flow Chemistry: Continuous flow synthesis is a powerful tool for process intensification. chimia.chscispace.com In a flow reactor, reagents are pumped through tubes and packed columns containing resins or catalysts. durham.ac.uk This allows for precise control over reaction conditions like temperature and time, leading to higher yields and purity. mtak.huflowchemistry.com The pre-activation of N-Fmoc-L-leucine as a 4-nitrophenyl ester makes it an ideal candidate for flow-based peptide synthesis, where it can be introduced and reacted rapidly and efficiently. scispace.comflowchemistry.com
Q & A
Q. What is the role of the 4-nitrophenyl ester group in N-Fmoc-L-leucine 4-nitrophenyl ester during peptide synthesis?
The 4-nitrophenyl ester acts as an activated leaving group, facilitating nucleophilic acyl substitution reactions. In peptide synthesis, this group enhances reactivity with amino acids or amines by stabilizing the transition state through electron-withdrawing effects. The 4-nitrophenoxide byproduct is easily detectable via UV spectroscopy (λ ~ 400 nm), enabling real-time monitoring of reaction progress. This activation is critical in solid-phase synthesis for coupling Fmoc-protected leucine to growing peptide chains .
Q. How can researchers characterize the purity of this compound?
Purity is typically assessed using reversed-phase HPLC with a C18 column and UV detection at 265 nm (for Fmoc group absorption) and 310 nm (for 4-nitrophenyl absorption). NMR spectroscopy (¹H and ¹³C) confirms structural integrity: the Fmoc group exhibits aromatic proton signals at δ 7.2–7.8 ppm, while the 4-nitrophenyl group shows a distinct doublet near δ 8.2 ppm. Mass spectrometry (ESI or MALDI-TOF) validates molecular weight (expected [M+H]⁺ for C₂₈H₂₅N₂O₇: 513.17) .
Q. What are common side reactions during the use of this compound, and how can they be mitigated?
Hydrolysis of the 4-nitrophenyl ester to free carboxylic acid is a major side reaction, accelerated by moisture. To minimize this, reactions should be conducted under anhydrous conditions (e.g., DMF or DCM with molecular sieves). Competing aminolysis by residual water can be suppressed by pre-activating the ester with HOBt (1-hydroxybenzotriazole) or using tertiary amine bases like DIEA to scavenge protons .
Advanced Research Questions
Q. How can enantioselectivity be optimized when using this compound in asymmetric catalysis?
Catalyst choice and counterion effects are critical. For example, isothiourea catalysts (e.g., tetramisole) promote enantioselective additions to iminium ions, with bromide counterions (from BrCCl₃) enhancing selectivity. Photoredox systems (e.g., Ru(bpy)₃Cl₂) enable radical-mediated pathways, achieving up to 99.5% enantiomeric excess (er). Solvent polarity (e.g., THF vs. toluene) and temperature (−20°C to 25°C) must be systematically optimized to balance reactivity and selectivity .
Q. What strategies resolve contradictions in reported reactivity of 4-nitrophenyl esters under varying pH conditions?
Conflicting data often arise from differences in solvent systems or buffer compositions. For instance, in aqueous-organic mixtures (e.g., DMSO/H₂O), pH > 7 accelerates ester hydrolysis, while non-polar solvents (e.g., dichloromethane) favor acylation. Kinetic studies using stopped-flow UV spectroscopy can clarify pH-dependent mechanisms. Controlled experiments with deuterated solvents (e.g., D₂O) further isolate solvent isotope effects .
Q. How does the Fmoc-protecting group influence the steric environment in this compound during enzyme-substrate interactions?
The bulky Fmoc group (9-fluorenylmethoxycarbonyl) can sterically hinder access to active sites in enzymes like chymotrypsin or lipases. Comparative studies with unprotected leucine esters reveal reduced catalytic efficiency (kcat/KM) by 2–3 orders of magnitude. Molecular docking simulations (e.g., AutoDock Vina) model steric clashes, guiding the design of truncated analogs (e.g., tert-butyl esters) for enzymatic assays .
Q. What advanced analytical techniques differentiate diastereomers formed during this compound reactions?
Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves diastereomers, while circular dichroism (CD) spectroscopy provides stereochemical fingerprints. Dynamic NMR spectroscopy at low temperatures (e.g., −40°C) can slow conformational exchange, revealing split signals for diastereotopic protons. High-resolution mass spectrometry (HRMS) with ion mobility further separates isobaric species .
Methodological Considerations
- Synthesis Optimization : Use Fmoc-Cl (Fmoc chloride) for direct esterification of L-leucine with 4-nitrophenol in the presence of DMAP (4-dimethylaminopyridine) as a catalyst. Monitor reaction completion via TLC (Rf ~ 0.6 in ethyl acetate/hexane 1:1) .
- Data Management : Utilize FAIR-compliant platforms (e.g., Chemotion ELN) to archive NMR, HPLC, and MS datasets, ensuring reproducibility. Reference public repositories (e.g., nmrXiv) for spectral comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
